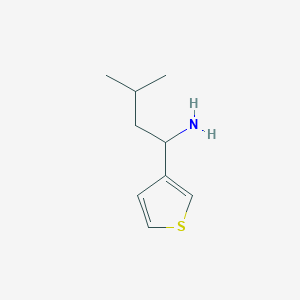
3-Methyl-1-(thiophen-3-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(thiophen-3-YL)butan-1-amine is an organic compound that features a thiophene ring substituted at the 3-position with a butan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(thiophen-3-YL)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes reductive amination with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(thiophen-3-YL)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methyl-1-(thiophen-3-YL)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(thiophen-3-YL)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.
3-Methyl-1-(thiophen-2-YL)butan-1-amine: Similar structure but with the thiophene ring substituted at the 2-position.
Uniqueness
3-Methyl-1-(thiophen-3-YL)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in closely related compounds .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
3-methyl-1-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-7(2)5-9(10)8-3-4-11-6-8/h3-4,6-7,9H,5,10H2,1-2H3 |
InChI Key |
SGEINJGVQURHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



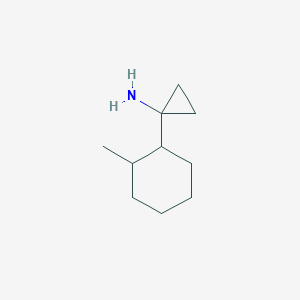
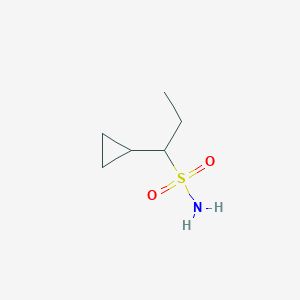
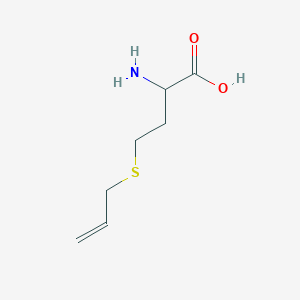
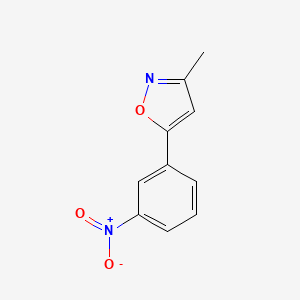
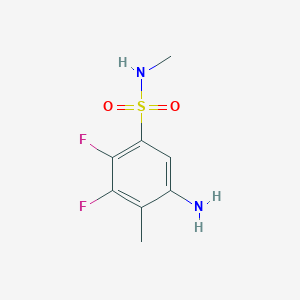
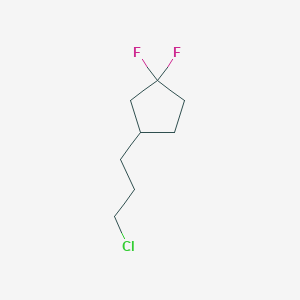
![3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13228191.png)
![2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13228196.png)
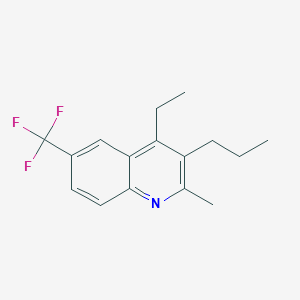
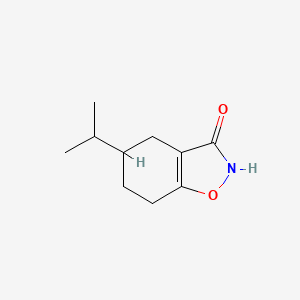
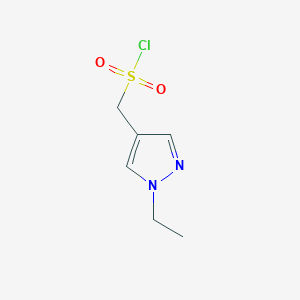
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
